molecular formula C9H10BNO4S B8187667 1-Methanesulfonyl-1H-indole-boronic acid

1-Methanesulfonyl-1H-indole-boronic acid

Cat. No.: B8187667
M. Wt: 239.06 g/mol
InChI Key: GNUXXDQJCMHSAF-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-1H-indole-boronic acid is a compound that combines the structural features of indole, boronic acid, and methanesulfonyl groups. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals, while boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions. The methanesulfonyl group adds further reactivity and stability to the molecule.

Preparation Methods

The synthesis of 1-Methanesulfonyl-1H-indole-boronic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methanesulfonyl-1H-indole-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Comparison with Similar Compounds

1-Methanesulfonyl-1H-indole-boronic acid can be compared with other similar compounds:

Properties

IUPAC Name

(1-methylsulfonylindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUXXDQJCMHSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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